
5,7-DICHLOROQUINOLIN-8-YL BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-DICHLOROQUINOLIN-8-YL BENZOATE is a synthetic organic compound that belongs to the quinoline family It is characterized by the presence of two chlorine atoms at the 5 and 7 positions, and a benzoyloxy group at the 8 position on the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DICHLOROQUINOLIN-8-YL BENZOATE typically involves the chlorination of 8-hydroxyquinoline followed by benzoylation. The process begins with the dissolution of 8-hydroxyquinoline in a suitable solvent such as acetic acid. Chlorine gas is then bubbled through the solution until the desired level of chlorination is achieved. The resulting 5,7-dichloro-8-hydroxyquinoline is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-DICHLOROQUINOLIN-8-YL BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Substitution: The chlorine atoms at the 5 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can result in a variety of functionalized quinoline derivatives .
Applications De Recherche Scientifique
5,7-DICHLOROQUINOLIN-8-YL BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,7-DICHLOROQUINOLIN-8-YL BENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes. For example, it can inhibit bacterial enzymes, thereby exerting its antimicrobial effects. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Similar in structure but lacks the benzoyloxy group.
5,7-Diiodo-8-hydroxyquinoline: Contains iodine atoms instead of chlorine.
5-Chloro-8-hydroxyquinoline: Contains only one chlorine atom at the 5 position.
Uniqueness
5,7-DICHLOROQUINOLIN-8-YL BENZOATE is unique due to the presence of both chlorine atoms and the benzoyloxy group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
18193-10-7 |
|---|---|
Formule moléculaire |
C16H9Cl2NO2 |
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
(5,7-dichloroquinolin-8-yl) benzoate |
InChI |
InChI=1S/C16H9Cl2NO2/c17-12-9-13(18)15(14-11(12)7-4-8-19-14)21-16(20)10-5-2-1-3-6-10/h1-9H |
Clé InChI |
ULENYZCLSHUPHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


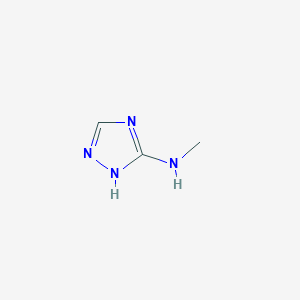
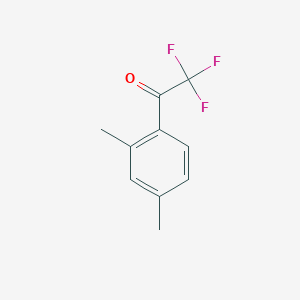
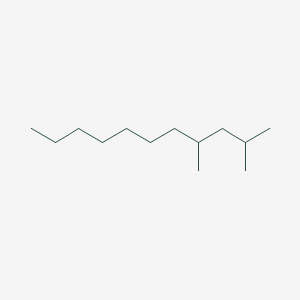
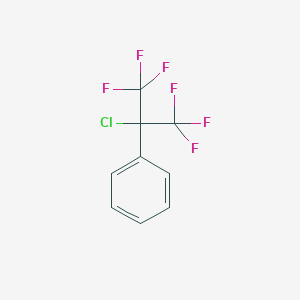

![Tricyclo[4.2.1.0]nonane,exo-](/img/structure/B102158.png)



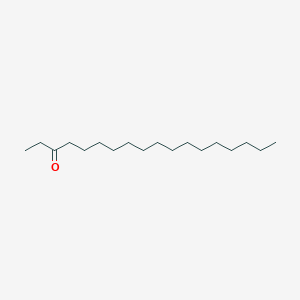

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)


